molecular formula C2H7NO4S B043139 2-Aminoethyl hydrogen sulfate CAS No. 926-39-6

2-Aminoethyl hydrogen sulfate

Cat. No.: B043139
CAS No.: 926-39-6
M. Wt: 141.15 g/mol
InChI Key: WSYUEVRAMDSJKL-UHFFFAOYSA-N
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Description

2-Aminoethyl hydrogen sulfate (CAS 926-39-6) is an organosulfate compound with the molecular formula C₂H₇NO₄S and a molecular weight of 141.14 g/mol. It is a white to beige crystalline powder with a high melting point of 277–280°C (dec.) and is soluble in water but insoluble in ethanol . Structurally, it consists of a linear 2-aminoethyl group (-NH₂-CH₂-CH₂-) esterified with a hydrogen sulfate (-OSO₃H) moiety. This compound is utilized in research as a sulfate donor or intermediate in organic synthesis, particularly in the development of sulfate-binding receptors and pharmaceutical precursors .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminoethyl hydrogen sulfate can be synthesized by reacting ethanolamine with sulfuric acid. The reaction typically involves the following steps :

    Reaction with Sulfuric Acid: Ethanolamine is reacted with concentrated sulfuric acid at a controlled temperature, usually not exceeding 30°C, to prevent excessive heat and side reactions.

    Crystallization: The reaction mixture is then heated under reduced pressure to induce crystallization of the product.

    Purification: The resulting crystals are filtered, washed with a small amount of water, and dried to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves a two-step batch process :

    Ethanolamine Reaction: Ethanolamine is reacted with sulfuric acid to produce the ester this compound.

    Conversion to Ethylenimine: The ester is then converted to ethylenimine by treatment with hot aqueous sodium hydroxide.

Chemical Reactions Analysis

Types of Reactions

2-Aminoethyl hydrogen sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides and amines.

    Hydrolysis Conditions: Hydrolysis can be carried out using dilute acids or bases at elevated temperatures.

Major Products Formed

    Ethanolamine: Hydrolysis of this compound yields ethanolamine and sulfuric acid.

    Substituted Products: Substitution reactions can produce various substituted ethanolamine derivatives.

Scientific Research Applications

2-Aminoethyl hydrogen sulfate has several scientific research applications :

    Chemistry: It is used as a building block for the synthesis of various pharmaceutical and biologically active compounds.

    Biology: The compound is used in studies involving gamma-aminobutyric acid (GABA) transaminase inhibition, which is important for understanding neurotransmitter metabolism.

    Medicine: It has applications in the development of diuretics and anticonvulsants.

    Industry: The compound is used in the production of surfactants, paint thinners, detergents, and emulsifiers.

Mechanism of Action

The mechanism of action of 2-aminoethyl hydrogen sulfate involves its role as a GABA transaminase inhibitor . By inhibiting the metabolism of GABA, it increases the levels of this neurotransmitter in the brain, which can have various physiological effects, including anticonvulsant and diuretic properties. The compound interacts with GABAergic pathways, affecting neurotransmitter release and receptor activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues

The following compounds share functional similarities with 2-aminoethyl hydrogen sulfate, differing in substituents or backbone structure:

(2-Amino-2-methylpropyl) Hydrogen Sulfate (CAS 927-82-2)

  • Molecular Formula: C₄H₁₁NO₄S
  • Molecular Weight : 169.20 g/mol
  • Structure: Features a branched 2-amino-2-methylpropyl group (-NH₂-C(CH₃)₂-CH₂-) linked to a sulfate group.
  • Properties : The branched alkyl chain likely reduces solubility in polar solvents compared to the linear analogue. Its melting point and binding behavior remain less documented but are hypothesized to differ due to steric effects .

2-(4-Aminophenylsulfonyl)ethyl Hydrogen Sulfate (CAS 2494-89-5)

  • Molecular Formula: C₈H₁₁NO₆S₂
  • Molecular Weight : 281.31 g/mol
  • Structure : Combines a sulfonated aromatic ring (-C₆H₄-SO₂-) with an ethyl hydrogen sulfate group.
  • This compound is used in dye intermediates and fluorescent brighteners .

2-Aminoimidazole Sulfate (2:1) (CAS 1450-93-7)

  • Molecular Formula : C₆H₁₂N₆O₄S
  • Molecular Weight : 264.26 g/mol
  • Structure: A heterocyclic imidazole ring with amino groups, forming a 2:1 sulfate salt.
  • Applications : Serves as a pharmaceutical intermediate, leveraging the imidazole ring’s hydrogen-bonding capacity for enhanced receptor interactions .

Physicochemical and Functional Comparisons

Property This compound (2-Amino-2-methylpropyl) H.S. 2-(4-Aminophenylsulfonyl)ethyl H.S. 2-Aminoimidazole Sulfate
Molecular Weight 141.14 g/mol 169.20 g/mol 281.31 g/mol 264.26 g/mol
Solubility (Water) High Moderate (inferred) Low Moderate
Melting Point 277–280°C Not reported Not reported Not reported
Key Functional Groups Linear aminoethyl + sulfate Branched aminoalkyl + sulfate Aromatic sulfonyl + sulfate Heterocyclic + sulfate
Applications Sulfate donors, receptors Underexplored Dye intermediates Pharmaceutical synthesis

Key Findings :

Hydrogen Bonding Capacity: this compound’s linear structure allows optimal hydrogen bonding (up to 12 bonds with sulfate oxygens), critical for sulfate-binding receptors . Branched or aromatic analogues may exhibit reduced binding due to steric hindrance or electronic effects. Tripodal tris-urea receptors (e.g., TREN-based) achieve high sulfate affinity (K ~10⁴–10⁵ M⁻¹) via pre-organized conformations .

Thermal Stability: The high melting point of this compound suggests robust thermal stability, advantageous in industrial processes. Branched or aromatic derivatives may decompose at lower temperatures due to structural complexity.

Biological Activity: Aminoethyl derivatives (e.g., 1-[2-thiazolyl-(2-aminoethyl)]piperazines) show H3 receptor antagonism, but sulfation at the ethyl group (as in this compound) may alter bioavailability or potency .

Biological Activity

2-Aminoethyl hydrogen sulfate (AES) is a chemical compound that has garnered attention for its potential biological activities, particularly in the synthesis of taurine and its roles in various biochemical processes. This article aims to provide a comprehensive overview of the biological activity associated with AES, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound, also known as ethanolamine O-sulfate, is an organosulfur compound with the molecular formula C2H7NO4SC_2H_7NO_4S. It is produced through the reaction of ethanolamine with sulfuric acid under controlled conditions. The compound can exist as a white crystalline solid and is soluble in water.

Synthesis and Production

The production of this compound can be achieved through various methods:

  • Direct Reaction : Ethanolamine is reacted with sulfuric acid at elevated temperatures (around 250°C) to yield AES. This method, however, poses challenges such as the formation of charred residues and sulfur dioxide emissions .
  • Two-Step Process for Taurine Production : In industrial applications, AES serves as an intermediate in the synthesis of taurine. The first step involves the reaction of monoethanolamine with sulfuric acid to produce AES, followed by a second step where AES reacts with a sulfite reagent to form taurine .

Role in Taurine Synthesis

Taurine is an essential amino acid that plays critical roles in various physiological processes, including bile salt formation, osmoregulation, and neurotransmission. The synthesis of taurine from this compound has been studied extensively:

  • Conversion Efficiency : Research indicates that the conversion rate of AES to taurine can reach up to 76.43% under optimized conditions . This high yield highlights the importance of AES in taurine production.
  • Industrial Relevance : The ability to produce taurine efficiently from AES has significant implications for industries producing nutritional supplements and energy drinks.

Neuropharmacological Effects

Studies have investigated the effects of AES on neurotransmitter systems:

  • GABAergic Activity : In animal models, chronic treatment with GABA-transaminase inhibitors such as ethanolamine O-sulfate (related to AES) has been shown to alter GABAA receptor mechanisms, suggesting potential neuropharmacological applications . This indicates that compounds derived from or related to AES may influence central nervous system activity.

Case Studies

  • Taurine Production Optimization :
    • A study focused on optimizing the conditions for converting monoethanolamine into taurine via AES showed that operating above 100°C under moderate pressure significantly improved yields (>80 mol%) compared to traditional methods .
  • Neuropharmacological Research :
    • Long-term effects of GABA-T inhibitors on behavior were studied in Wistar rats, revealing alterations in GABAA receptor binding parameters due to treatments involving ethanolamine O-sulfate . This suggests that AES-related compounds could have therapeutic potential in treating neurological disorders.

Data Tables

StudyMethodConversion RateBiological Effect
Two-step process for taurine synthesis76.43%Efficient taurine production
Chronic treatment with GABA-T inhibitorsN/AAltered GABAA receptor mechanisms

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2-Aminoethyl hydrogen sulfate with high purity?

While specific synthesis protocols are not detailed in the provided evidence, the compound is commercially available as a reagent with ≥98.0% purity, indicating that established sulfation reactions (e.g., sulfation of ethanolamine derivatives using sulfuric acid or sulfur trioxide) are likely employed. Key parameters include controlled temperature to avoid decomposition (mp 277–280°C, decomposition observed) and purification via recrystallization or chromatography .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Elemental analysis to confirm composition (C₂H₇NO₄S; MW 141.14 g/mol).
  • Melting point determination (277–280°C with decomposition) to assess purity and stability .
  • Spectroscopy : NMR (¹H/¹³C) to verify amine and sulfate moieties; IR to identify O-S-O and N-H stretches .
  • HPLC for purity assessment, particularly for detecting decomposition products under thermal stress .

Q. What safety protocols are critical when handling this compound?

  • Use personal protective equipment (PPE): gloves, lab coat, and goggles to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of decomposition byproducts (e.g., sulfur oxides).
  • Store in airtight containers at room temperature, away from heat sources, to prevent thermal degradation .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions?

  • Thermal stability : Decomposes above 277°C, but preliminary studies should assess stability at lower temperatures (e.g., 25–100°C) using thermogravimetric analysis (TGA).
  • pH-dependent hydrolysis : The sulfate ester group may hydrolyze under acidic or alkaline conditions. Monitor via pH-adjusted stability studies with HPLC or titration to quantify sulfate release .

Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic substitution reactions?

The sulfate group acts as a leaving group, enabling reactions with nucleophiles (e.g., amines, alcohols). Kinetic studies (e.g., using stopped-flow spectroscopy) can elucidate reaction pathways, while DFT calculations may model transition states. Evidence from structurally related sulfated compounds (e.g., in drug intermediates) suggests potential for SN2 mechanisms .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

  • Cross-validation : Compare NMR/IR data across multiple batches and vendors to identify systematic errors.
  • Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled derivatives to clarify spectral assignments.
  • Collaborative studies : Share raw data with peer labs to confirm reproducibility, especially for minor peaks attributed to impurities .

Q. Notes for Methodological Rigor

  • Experimental Design : Include control groups (e.g., thermal/pH stability studies) and triplicate measurements to ensure reproducibility.
  • Data Contradictions : Address discrepancies in literature by documenting batch-specific variations (e.g., vendor synthesis protocols) and environmental factors (humidity, light exposure) .

Properties

IUPAC Name

2-aminoethyl hydrogen sulfate
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InChI

InChI=1S/C2H7NO4S/c3-1-2-7-8(4,5)6/h1-3H2,(H,4,5,6)
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InChI Key

WSYUEVRAMDSJKL-UHFFFAOYSA-N
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Canonical SMILES

C(COS(=O)(=O)O)N
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H7NO4S
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DSSTOX Substance ID

DTXSID3044469
Record name 2-Aminoethyl hydrogen sulfate
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Molecular Weight

141.15 g/mol
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Physical Description

Light yellow crystalline solid; [Aldrich MSDS]
Record name 2-Aminoethyl hydrogen sulfate
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CAS No.

926-39-6
Record name 2-Aminoethyl hydrogen sulfate
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Record name Ethanol, 2-amino-, 1-(hydrogen sulfate)
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Feasible Synthetic Routes

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